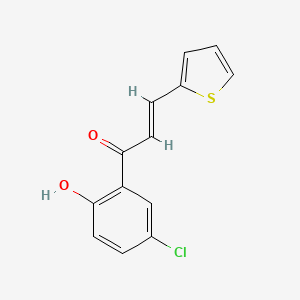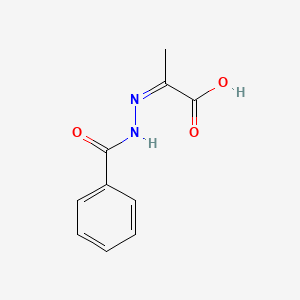![molecular formula C20H21NO3 B5910153 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one, also known as DHM, is a flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHM is a synthetic compound that was first synthesized in 2006 and has since been studied extensively for its pharmacological properties.
Mécanisme D'action
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one exerts its pharmacological effects through various mechanisms, including the modulation of ion channels, the inhibition of enzymes, and the regulation of gene expression. This compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of alcohol dehydrogenase, which is involved in the metabolism of alcohol.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the regulation of gene expression. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has several advantages for lab experiments, including its high potency and specificity for its target molecules. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one research, including the development of this compound-based therapies for various diseases and the elucidation of its molecular mechanisms of action. This compound has shown promise as a potential therapeutic agent for neurodegenerative diseases, cancer, and inflammation. Further research is needed to fully understand the molecular mechanisms of this compound and its potential therapeutic applications.
Méthodes De Synthèse
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is synthesized through a multistep process involving the reaction of salicylaldehyde with diethylamine, followed by a condensation reaction with ethyl acetoacetate. The resulting product is then subjected to a cyclization reaction to form the final this compound compound.
Applications De Recherche Scientifique
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In oncology, this compound has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. In immunology, this compound has been shown to have anti-inflammatory effects and can modulate the immune response.
Propriétés
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-21(4-2)12-16-18(22)11-10-15-19(23)17(13-24-20(15)16)14-8-6-5-7-9-14/h5-11,13,22H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNASOVWSZYOPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)
![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)
![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)


![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)

